(2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5E)-5-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone core, dichloronitrophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the dichloronitrophenyl and methoxyphenyl groups through condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2Z,5E)-5-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but lacks the thiazolidinone core.
Nitrophenyl derivatives: Similar in having nitrophenyl groups but differ in other structural aspects.
Uniqueness
The uniqueness of (2Z,5E)-5-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups and structural complexity, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C18H12Cl2N4O4S |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
(2Z,5E)-5-[(2,4-dichloro-5-nitrophenyl)methylidene]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12Cl2N4O4S/c1-28-12-4-2-10(3-5-12)9-21-23-18-22-17(25)16(29-18)7-11-6-15(24(26)27)14(20)8-13(11)19/h2-9H,1H3,(H,22,23,25)/b16-7+,21-9+ |
InChI Key |
QAYNULURDJRAHT-ISPVLGMOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)/C(=C\C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])S2 |
Origin of Product |
United States |
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